N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a chemical compound that has attracted interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a methoxybenzyl group attached to a naphthalenylmethanamine moiety, making it a versatile building block for further chemical synthesis. The hydrobromide salt form of this compound enhances its solubility and stability, which is beneficial for numerous applications in medicinal chemistry, biology, and materials science.
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine falls under the classification of organic compounds, specifically amines. It is categorized as an aromatic amine due to the presence of aromatic rings in its structure. The compound is also considered a derivative of methanamine, which is characterized by the presence of a methylene bridge connecting the aromatic groups.
The synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine typically involves several key steps. A common synthetic route begins with the reaction of 4-methoxybenzyl chloride with naphthalen-1-ylmethanamine. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane under reflux conditions.
The molecular structure of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine can be represented as follows:
The compound features two aromatic rings (a methoxy-substituted benzene and a naphthalene) connected by a methylene bridge, which contributes to its chemical reactivity and potential biological activity .
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine can participate in various chemical reactions:
The products formed depend on the specific conditions and reagents used during these reactions .
The mechanism of action for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine involves its interaction with biological targets such as receptors or enzymes. Upon binding, it may modulate their activity, leading to changes in cellular signaling pathways. The specific molecular targets and pathways influenced by this compound are still under investigation, but preliminary studies suggest potential roles in pharmacological applications.
These properties make N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine suitable for various applications in synthetic chemistry and biological research .
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine has diverse applications across multiple scientific domains:
This compound's versatility makes it an important subject of study in ongoing research efforts aimed at discovering new therapeutic agents and understanding complex biological mechanisms.
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as N-[(4-methoxyphenyl)methyl]-1-(naphthalen-1-yl)methanamine. This nomenclature defines three critical structural components:
The structural representation employs several standardized notations:
COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 (Canonical form: COC1=CC=C(CNCC2=CC=CC3=CC=CC=C32)C=C1) [2] [6] GIFYKGIODMXYNT-UHFFFAOYSA-N (non-protonated form) [2] InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 [2] These representations confirm the presence of two aromatic systems connected by a secondary amine-bearing aliphatic chain, forming a bis-arylmethylamine architecture.
Table 1: Structural Descriptors of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
| Descriptor Type | Value |
|---|---|
| IUPAC Name | N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine |
| Canonical SMILES | COC1=CC=C(CNCC2=CC=CC3=CC=CC=C32)C=C1 |
| InChI | InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 |
| InChIKey | GIFYKGIODMXYNT-UHFFFAOYSA-N |
The compound's molecular formula is C₁₉H₁₉NO, determined through high-resolution mass spectrometry and elemental analysis [1] [2]. This formula accounts for:
The molecular weight is 277.36 g/mol, calculated as:(19 × 12.011) + (19 × 1.008) + (1 × 14.007) + (1 × 15.999) = 277.36 g/mol [2] [3]. Minor variations (e.g., 277.37 g/mol) in some sources reflect rounding differences [1]. The molecular weight has functional significance:
The nitrogen basicity (predicted pKa ~8.79) enables pH-dependent ionization, enhancing water solubility at physiological pH <7.4 and influencing binding to Kir2.1 channels [4].
This compound possesses globally standardized identifiers for unambiguous referencing:
Table 2: Standardized Identifiers of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
| Identifier Type | Value |
|---|---|
| CAS Registry No. | 185669-79-8 |
| PubChem CID | 781301 |
| MDL Number | MFCD01469095 |
| Molecular Formula | C₁₉H₁₉NO |
| Molecular Weight | 277.36 g/mol |
Commercial suppliers (e.g., AiFChem, BLD Pharmatech) reference these identifiers in catalog listings for research-grade material, typically offering purities ≥95% [2] [3].
This compound belongs to three overlapping chemical classes based on structural features:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7